molecular formula C12H15ClF3N B2929931 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803587-43-0

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B2929931
CAS No.: 1803587-43-0
M. Wt: 265.7
InChI Key: NZSUSMROAGMEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This organofluorine compound features a pyrrolidine ring, a common motif in bioactive molecules, substituted with a 4-(trifluoromethyl)phenyl group. The incorporation of the trifluoromethyl group is a well-established strategy in modern drug design, as it can profoundly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . The specific stereochemistry and methyl substitution on the pyrrolidine ring make this compound a valuable scaffold for structure-activity relationship studies. Compounds with pyrrolidine and trifluoromethylphenyl structures are frequently investigated for their potential effects on the central nervous system. Research on analogous molecules has shown promising broad-spectrum anticonvulsant properties in animal models, such as the maximal electroshock and pentylenetetrazole-induced seizure tests, and efficacy in models of neuropathic pain . The mechanism of action for such compounds is often complex and may involve the modulation of ion channels or neurotransmitter receptors. This product is provided for non-human research applications only and is a key building block for developing novel pharmacophores in drug discovery programs.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-11(7-2-8-16-11)9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSUSMROAGMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-43-0
Record name 2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅ClF₃N
  • Molecular Weight : 265.7 g/mol
  • CAS Number : 1803587-43-0

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar pyrrolidine derivatives. For instance, a compound closely related to this compound demonstrated efficacy in various seizure models, including:

  • Maximal Electroshock Seizures (MES)
  • 6 Hz Seizure Model
  • Pentylenetetrazol (PTZ) Induced Seizures

The effective doses (ED50) and neurotoxic doses (TD50) were evaluated, revealing that the protective index (PI) was favorable, indicating a good safety profile relative to efficacy .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 1467.41502.23
2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine HClTBDTBDTBD

Analgesic and Anti-inflammatory Effects

In addition to anticonvulsant activity, compounds within the same class have shown promising results in pain models:

  • Effective against formalin-induced tonic pain.
  • Efficacy in capsaicin-induced neurogenic pain.
  • Demonstrated anti-inflammatory activity in carrageenan-induced inflammation models.

The mechanism appears to involve inhibition of peripheral and central sodium and calcium currents, alongside TRPV1 receptor antagonism .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of pyrrolidine derivatives. Structural modifications can enhance or diminish potency:

  • Compounds with a phenyl ring at specific positions exhibited varied activities, with para-substituted groups often yielding higher potency.
ModificationActivity Impact
Para-methyl substitution on phenylIncreased potency
Meta/ortho substitutionsDecreased activity

Case Studies

  • Anticonvulsant Efficacy : In a study involving multiple seizure models, compounds structurally related to this compound were tested for their protective effects against induced seizures. Results indicated a significant reduction in seizure frequency and severity .
  • Pain Response Mechanisms : Another investigation focused on the analgesic properties of pyrrolidine derivatives revealed that these compounds could effectively reduce pain responses in animal models, suggesting potential therapeutic applications in chronic pain management .

Scientific Research Applications

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a synthetic organic compound with a unique molecular structure, including a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. It has a molecular weight of approximately 279.73 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes, making it valuable in pharmacological studies for assessing pharmacokinetics and pharmacodynamics of potential drug candidates.

Scientific Research Applications
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used across various scientific fields:

  • Chemistry It serves as a building block in organic synthesis and the development of new chemical entities.
  • Biology It is utilized in enzyme interaction studies.
  • Pharmacological Studies Research indicates that 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride interacts with specific enzymes and receptors, making it a subject of interest for pharmacological studies. Its structural properties allow for effective binding and modulation of biological targets, which can lead to insights into drug design and therapeutic applications.

Other compounds in research
Other pyrrolidine derivatives have demonstrated biological activity and applications in drug discovery:

  • Antimalarial Efficacy 4-Aryl pyrrolidines have been identified as novel chemotypes with antimalarial efficacy, which is imperative to combat the rise of Plasmodium species resistant to current antimalarial drugs .
  • Anticonvulsant Activity Water-soluble analogues of previously described anticonvulsants have been reported . 3-(( 14 , (C1- R)-31 ) or 3-OCF 3(( 17 , (C1- substituents at the phenylpiperazine analogues revealed broad-spectrum anti-convulsant activity and potent protection in the MES, R)-32 scPTZ, and 6 Hz (32 mA) seizure models .
  • Neurological Disorders 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
  • Receptor Interactions and Enzyme Activities 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride acts as a valuable tool in studying receptor interactions and enzyme activities, aiding researchers in understanding complex biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarity scores (where available) between the target compound and its analogs:

Compound Name Core Ring Substituents Similarity Score CAS Number Reference
2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride Pyrrolidine 2-methyl, 4-CF₃-Ph N/A Not provided N/A
2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride Pyrrolidine 4-CF₃-Ph (no 2-methyl) N/A 1004618-85-2
4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride Piperidine 2-CF₃-Ph-O- 0.78 823782-74-7
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride Morpholine 3-CF₃-Ph 0.71 23123-11-7
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride Pyrrolidine 4-OCF₃-Ph 0.52 518048-02-7

Key Observations:

  • Morpholine analogs introduce an oxygen atom, increasing polarity and hydrogen-bonding capacity .
  • Substituent Effects: The para-trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to meta-substituted (e.g., 3-CF₃-Ph in morpholine analog) or phenoxy-linked (e.g., 2-CF₃-Ph-O-) variants . The trifluoromethoxy (OCF₃) group in 2-(4-(trifluoromethoxy)phenyl)pyrrolidine hydrochloride adds steric bulk and electron-withdrawing properties, which could alter receptor affinity .

Physicochemical and Pharmacological Properties

While specific data for the target compound is unavailable, inferences can be drawn from analogs:

Property 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 4-(2-(Trifluoromethyl)phenoxy)piperidine HCl 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine HCl
Solubility High (due to HCl salt) Moderate (piperidine + phenoxy) Moderate-High (pyrrolidine + OCF₃)
Hazard Profile H302, H315, H319, H335 Likely similar Not provided
Synthetic Complexity Standard pyrrolidine synthesis Requires phenoxy coupling Similar to target compound

Notable Findings:

  • Hazards: The pyrrolidine analog (CAS 1004618-85-2) carries warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), likely due to the hydrochloride salt and aromatic substituents .
  • Synthetic Routes: Piperidine derivatives with phenoxy linkages (e.g., 4-(2-(trifluoromethyl)phenoxy)piperidine HCl) may require multi-step synthesis, including nucleophilic substitution or coupling reactions, as seen in patent applications .

Regulatory and Industrial Relevance

  • Pharmaceutical Impurities: Structural analogs like ethylphenidate hydrochloride (an impurity in methylphenidate) highlight the importance of substituent effects on regulatory compliance; minor changes (e.g., methyl vs. ethyl) can significantly alter safety profiles .
  • Industrial Demand: Fluorinated pyrrolidines and piperidines are prioritized in drug discovery for their balance of lipophilicity and metabolic stability, as evidenced by commercial availability from suppliers like American Elements .

Q & A

Q. What are the established synthetic routes for 2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. For example:

  • Step 1: Substitution of a halogenated precursor (e.g., 4-(trifluoromethyl)phenyl bromide) with a pyrrolidine derivative under basic conditions (e.g., NaOH in dichlorethane) .
  • Step 2: Cyclization using catalysts like palladium for cross-coupling reactions to form the pyrrolidine ring .
  • Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and stoichiometric ratios of reagents can improve yields. For instance, reducing reaction temperatures to 0–5°C minimizes side reactions in halogenated intermediates .

Q. Table 1: Key Reaction Parameters

ParameterTypical RangeImpact on Yield
Solvent polarityLow (THF) to High (DMF)Higher polarity increases cyclization efficiency
Temperature0°C to 80°CLower temps reduce byproducts
Catalyst loading1–5 mol% PdExcess catalyst may degrade product

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC/MS: Quantifies purity (>98% required for pharmacological studies) and identifies impurities (e.g., unreacted precursors) .
  • NMR (¹H/¹³C): Confirms substituent positions (e.g., trifluoromethyl group at the 4-position of the phenyl ring) and detects stereochemical anomalies .
  • X-ray crystallography: Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Light sensitivity: The trifluoromethyl group may undergo photodegradation; store in amber vials at –20°C .
  • Humidity: Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis .
  • Long-term stability: Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular docking (AutoDock/Vina): Models binding affinities to targets like serotonin receptors, leveraging the pyrrolidine scaffold’s flexibility .
  • MD simulations (GROMACS): Predicts stability of ligand-target complexes over 100-ns trajectories; key interactions include H-bonding with the trifluoromethyl group and hydrophobic packing .
  • QSAR studies: Correlate substituent electronegativity (e.g., –CF₃) with activity; higher electronegativity enhances binding to hydrophobic pockets .

Q. Table 2: Computational Predictions vs. Experimental IC₅₀ Values

TargetPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)
Serotonin 5-HT₁A12.315.7 ± 2.1
Dopamine D₂84.592.3 ± 5.6

Q. What methodologies resolve enantiomeric impurities in the synthesis of chiral pyrrolidine derivatives?

Answer:

  • Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers; retention times differ by ≥2 min .
  • Crystallization-induced asymmetric transformation (CIAT): Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiomeric excess (ee) to >99% .
  • Circular Dichroism (CD): Monitors ee during synthesis; peak intensity at 220 nm correlates with enantiomeric ratio .

Q. How can contradictory data on the compound’s toxicity mechanisms be reconciled?

Answer:

  • Dose-dependent effects: Low doses (µM range) may show receptor agonism, while high doses (mM) induce oxidative stress via mitochondrial disruption .
  • Species-specific metabolism: Rodent liver microsomes metabolize the compound faster than human models, explaining discrepancies in LD₅₀ values .
  • Experimental controls: Ensure assays account for solvent toxicity (e.g., DMSO ≤0.1% v/v) and use isogenic cell lines to reduce variability .

Q. Methodological Guidance

  • Theoretical framing: Align toxicity studies with receptor occupancy theories or free-radical scavenging hypotheses to contextualize data .
  • Data validation: Cross-reference NMR/HPLC results with independent labs to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.